N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide
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Overview
Description
“N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)picolinamide” is a complex organic compound that contains several functional groups, including an amide, a pyrimidine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrimidine and pyridine rings . The presence of nitrogen atoms in these rings can also participate in hydrogen bonding, which can affect its physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Antitubercular Activity
Compounds with modifications to the isoniazid structure, incorporating pyridine and pyrimidine derivatives, have shown significant in vitro antitubercular activity against various Mycobacterium species. These modifications have led to compounds with minimal inhibitory concentration (MIC) values comparable to isoniazid, highlighting their potential in designing new anti-TB compounds (Asif, 2014).
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and pyrimidine, play crucial roles in organic synthesis, catalysis, and drug development. Their functionalities are essential in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These compounds' versatility underlines their importance in advancing chemistry and medicinal applications (Li et al., 2019).
Drug Design and Medicinal Chemistry
The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines showcases the importance of pyrimidine scaffolds in developing compounds for medicinal and pharmaceutical industries. These scaffolds offer a broad range of applications, from serving as key precursors in drug development to displaying significant biological activity. The review on the synthetic pathways employed for these compounds emphasizes the versatility of hybrid catalysts in synthesizing novel molecules with potential therapeutic applications (Parmar et al., 2023).
Antioxidant Capacity Assays
In the context of evaluating antioxidant capacities, the ABTS/PP decolorization assay highlights the reaction pathways involving compounds that can form coupling adducts, including pyrimidine derivatives. This review suggests that specific reactions, such as coupling, might bias comparisons between antioxidants but acknowledges the importance of these assays in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-7-3-5-9-20-15)21-10-11-22-18(26)14-6-2-4-8-19-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCJPLYUQZADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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